molecular formula C18H16Cl2N2O2 B2808952 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine CAS No. 331950-25-5

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Cat. No.: B2808952
CAS No.: 331950-25-5
M. Wt: 363.24
InChI Key: GGTSUOKNSLSQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a chemical compound characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to a dichlorophenyl group

Scientific Research Applications

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine typically involves the reaction of 4-benzoyl-piperazine with 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is unique due to the presence of both the benzoyl and dichlorophenyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTSUOKNSLSQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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